

Physical properties of Ethyl 2-(3-chlorophenyl)-2,2-difluoroacetate

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Compound of Interest

Compound Name: Ethyl 2-(3-chlorophenyl)-2,2-difluoroacetate

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Technical Guide: Ethyl 2-(3-chlorophenyl)-2,2-difluoroacetate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical properties, synthesis, and analysis of **Ethyl 2-(3-chlorophenyl)-2,2-difluoroacetate**, a fluorinated organic compound of interest in medicinal chemistry and drug development.

Core Physical and Chemical Properties

Quantitative data for **Ethyl 2-(3-chlorophenyl)-2,2-difluoroacetate** is summarized below. Experimentally determined values are provided where available; in their absence, computationally predicted data from reputable chemical software is included to guide researchers.

Property	Value	Source
Molecular Formula	C ₁₀ H ₉ ClF ₂ O ₂	[1]
Molecular Weight	234.63 g/mol	[1]
CAS Number	135334-14-4	[1]
Boiling Point	Predicted: 253.5 ± 35.0 °C at 760 mmHg	Predicted
Melting Point	No Data Available	
Density	Predicted: 1.352 ± 0.06 g/cm ³	Predicted
Refractive Index	Predicted: 1.493	Predicted
Storage Temperature	Room Temperature	[1]

Synthesis Protocol: A Generalized Approach

A specific, detailed experimental protocol for the synthesis of **Ethyl 2-(3-chlorophenyl)-2,2-difluoroacetate** is not readily available in published literature. However, a plausible and effective method for its synthesis is the Reformatsky reaction, a well-established method for the formation of β -hydroxy esters, which can be adapted for α,α -difluoro- β -hydroxy esters.

Reaction Principle: The Reformatsky reaction involves the reaction of an α -haloester with a carbonyl compound in the presence of zinc metal. In this case, 3-chlorobenzaldehyde would react with ethyl bromodifluoroacetate in the presence of activated zinc to form the desired product.

Detailed Methodology:

- Zinc Activation:
 - In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and dropping funnel, add zinc dust (1.5 equivalents).
 - Add a small amount of iodine crystals and heat gently until the purple vapor is observed, indicating the activation of the zinc surface.

- Allow the flask to cool to room temperature under an inert atmosphere (e.g., argon or nitrogen).
- Reaction Setup:
 - Add anhydrous tetrahydrofuran (THF) to the flask containing the activated zinc.
 - In the dropping funnel, prepare a solution of 3-chlorobenzaldehyde (1 equivalent) and ethyl bromodifluoroacetate (1.2 equivalents) in anhydrous THF.
- Reaction Execution:
 - Slowly add a small portion of the aldehyde/ester solution to the zinc suspension and gently heat the mixture to initiate the reaction.
 - Once the reaction has started (indicated by a color change and gentle reflux), add the remaining solution dropwise at a rate that maintains a gentle reflux.
 - After the addition is complete, continue to stir the reaction mixture at reflux for an additional 2-3 hours to ensure complete conversion.
- Work-up and Purification:
 - Cool the reaction mixture to room temperature and then quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.
 - Transfer the mixture to a separatory funnel and extract the product with diethyl ether or ethyl acetate (3 x 50 mL).
 - Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
 - Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
 - Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to yield pure **Ethyl 2-(3-chlorophenyl)-2,2-difluoroacetate**.

Analytical Characterization

The identity and purity of the synthesized **Ethyl 2-(3-chlorophenyl)-2,2-difluoroacetate** can be confirmed using standard analytical techniques.

Gas Chromatography-Mass Spectrometry (GC-MS):

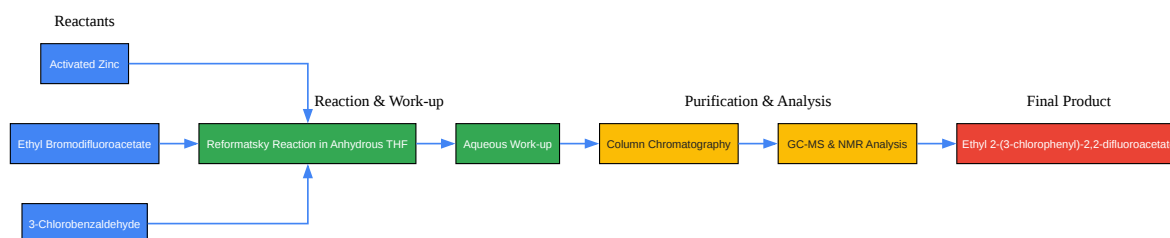
- **Instrumentation:** A standard GC-MS system equipped with a capillary column suitable for the analysis of semi-volatile organic compounds (e.g., a 5% phenyl-methylpolysiloxane column).
- **Sample Preparation:** Dissolve a small amount of the purified product in a suitable volatile solvent such as ethyl acetate or dichloromethane.
- **Analysis:** Inject the sample into the GC-MS system. The resulting chromatogram will provide the retention time of the compound, and the mass spectrum will show the molecular ion peak and characteristic fragmentation pattern, confirming the molecular weight and structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

- **^1H NMR:** The proton NMR spectrum will show characteristic signals for the ethyl group (a triplet and a quartet) and the aromatic protons of the 3-chlorophenyl group. The chemical shifts and coupling patterns will be consistent with the proposed structure.
- **^{19}F NMR:** The fluorine NMR spectrum is crucial for confirming the presence of the difluoro group and will typically show a singlet or a more complex pattern depending on the molecular environment.
- **^{13}C NMR:** The carbon NMR spectrum will show distinct signals for all the carbon atoms in the molecule, further confirming its structure.

Synthesis Workflow Diagram

The following diagram illustrates the general workflow for the synthesis of **Ethyl 2-(3-chlorophenyl)-2,2-difluoroacetate** via the Reformatsky reaction.



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Caption: General synthesis workflow for **Ethyl 2-(3-chlorophenyl)-2,2-difluoroacetate**.

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References

- 1. Ethyl 2-(3-chlorophenyl)-2,2-difluoroacetate | 135334-14-4 [chemicalbook.com]
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